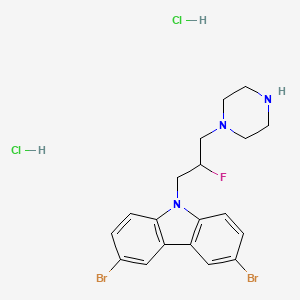

3,6-Dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole;dihydrochloride

概要

説明

iMAC2は、ミトコンドリアアポトーシス誘導チャネル(MAC)の強力な阻害剤です。これは、顕著な抗アポトーシス特性を持つジブロモカルバゾール誘導体です。この化合物は、脳損傷および神経変性疾患のいくつかのマウスモデルで試験および検証されています .

準備方法

iMAC2の調製には、その前身であるiMAC1の構造的修飾が含まれます。修飾には、フッ素部分のヒドロキシル基への置換が含まれ、より高い親油性と効力を有する化合物になります . 合成経路は、通常、ジブロモカルバゾールを原料とし、続いて目的の官能基を導入するための化学反応のシリーズを伴います。反応条件には、多くの場合、変換を促進するための有機溶媒と触媒の使用が含まれます。

化学反応の分析

iMAC2は、次のようなさまざまな化学反応を受けます。

酸化: iMAC2は、特定の条件下で酸化され、酸化誘導体を形成することができます。

還元: この化合物は、還元されて還元誘導体を形成することもできます。

置換: iMAC2は、官能基の1つ以上が他の基で置換される置換反応を受けることができます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤があります。

科学研究の応用

iMAC2は、幅広い科学研究の応用を有しています。

化学: これは、ミトコンドリアアポトーシスのメカニズムと、細胞死におけるMACの役割を研究するためのツールとして使用されます。

生物学: iMAC2は、神経変性疾患と脳損傷の研究で用いられ、神経細胞死に関与する経路を理解するのに役立ちます。

医学: この化合物は、神経変性疾患や特定の種類の癌など、過剰なアポトーシスに関連する状態の治療における潜在的な治療応用があります。

科学的研究の応用

Anticancer Activity

Research has indicated that derivatives of carbazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by modulating various signaling pathways. The piperazine group may enhance the compound's ability to penetrate cellular membranes, increasing its efficacy as an anticancer agent .

Neuropharmacology

The compound's structural similarity to known neuroactive substances suggests potential applications in treating neurological disorders. Investigations into its interactions with serotonin receptors have yielded promising results, indicating that it may act as a selective serotonin reuptake inhibitor (SSRI) or modulate other neurotransmitter systems .

Organic Electronics

3,6-Dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole;dihydrochloride serves as a versatile building block for organic semiconductors. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). The brominated sites facilitate cross-linking reactions that are critical for forming robust polymer networks .

Photovoltaic Devices

In photovoltaic applications, the compound can be incorporated into donor-acceptor systems to improve charge transport properties. Studies demonstrate that copolymers derived from this compound exhibit enhanced efficiency in converting solar energy into electrical energy due to their favorable electronic properties .

Case Studies

作用機序

iMAC2は、2つの主要なメカニズムを通じてその効果を発揮します。

細胞質Baxタンパク質のミトコンドリアへの移行の阻止: これにより、ミトコンドリアアポトーシス誘導チャネルの形成が阻止されます。

ミトコンドリア外膜におけるBaxおよびBakオリゴマーの解離: この作用は、アポトーシス経路における重要なステップであるシトクロムcの放出を阻害します.

類似の化合物との比較

iMAC2は、より高い親油性と効力のために、他の類似の化合物と比較してユニークです。類似の化合物には以下が含まれます。

iMAC1: ヒドロキシル基の代わりにフッ素部分を持つiMAC2の前身。

その他のジブロモカルバゾール誘導体: これらの化合物は、類似の核構造を共有していますが、官能基と効力が異なります

iMAC2は、ミトコンドリアアポトーシス誘導チャネルを阻害する能力を高め、神経変性疾患や癌における潜在的な治療応用があるため、際立っています。

類似化合物との比較

iMAC2 is unique compared to other similar compounds due to its higher lipophilicity and potency. Similar compounds include:

iMAC1: The predecessor of iMAC2, which has a fluoride moiety instead of a hydroxyl group.

Other di-bromocarbazole derivatives: These compounds share a similar core structure but differ in their functional groups and potency

iMAC2 stands out due to its enhanced ability to inhibit the mitochondrial apoptosis-induced channel and its potential therapeutic applications in neurodegenerative diseases and cancer.

生物活性

3,6-Dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole; dihydrochloride is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

The compound has the following chemical characteristics:

- Chemical Formula : C19H21Br2Cl2N3O

- Molecular Weight : 542.1 g/mol

- IUPAC Name : 1-(3,6-dibromocarbazol-9-yl)-3-piperazin-1-ylpropan-2-ol; dihydrochloride

- PubChem CID : 2729026

Research indicates that compounds in the carbazole class exhibit neuroprotective properties by stabilizing mitochondrial function and preventing apoptosis in neural cells. Specifically, studies have shown that derivatives of carbazole can enhance cell survival in neurodegenerative models by blocking apoptotic pathways rather than merely increasing neural stem cell proliferation .

Neuroprotective Effects

A notable study investigated the neuroprotective effects of related compounds on newborn hippocampal neurons. The results demonstrated that treatment with carbazole derivatives significantly increased the survival rate of these neurons by inhibiting apoptosis. This suggests a potential therapeutic application for conditions such as Alzheimer's disease and Parkinson's disease .

Anticancer Activity

In vitro studies have indicated that 3,6-Dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole may exhibit anticancer properties. For example, similar compounds have been shown to induce cytotoxic effects in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Study 1: Neuroprotection in Mice

In a controlled experiment, mice treated with P7C3 derivatives (related to the carbazole structure) showed a significant increase in neuronal survival rates. The treatment was administered via intracerebroventricular infusion over a week, leading to a marked reduction in apoptotic markers compared to untreated controls .

Case Study 2: Antitumor Activity

Another study evaluated the cytotoxic effects of carbazole derivatives on human cancer cell lines. The results indicated that certain derivatives could inhibit cell proliferation effectively at micromolar concentrations, suggesting their potential as anticancer agents .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C19H21Br2Cl2N3O |

| Molecular Weight | 542.1 g/mol |

| Neuroprotective IC50 | ~10 μM (in vitro) |

| Antitumor IC50 | Varies by cell line (e.g., 5 μM for prostate cancer) |

特性

IUPAC Name |

3,6-dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Br2FN3.2ClH/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)25(18)12-15(22)11-24-7-5-23-6-8-24;;/h1-4,9-10,15,23H,5-8,11-12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCVUOLQOHIRML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Br2Cl2FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。